molecular formula C11H15NO3 B5859477 2-methoxy-N-(4-methoxybenzyl)acetamide

2-methoxy-N-(4-methoxybenzyl)acetamide

Cat. No. B5859477
M. Wt: 209.24 g/mol
InChI Key: TVUYSYLARYHBLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(4-methoxybenzyl)acetamide, also known as MMBA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. MMBA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further exploration.

Mechanism of Action

The exact mechanism of action of 2-methoxy-N-(4-methoxybenzyl)acetamide is not fully understood. However, it has been suggested that it may act as a GABA receptor agonist, which could explain its anticonvulsant properties.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-N-(4-methoxybenzyl)acetamide exhibits various biochemical and physiological effects, including anticonvulsant, analgesic, and anti-inflammatory properties. It has also been found to have antioxidant and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-(4-methoxybenzyl)acetamide in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of extensive research on its safety and toxicity, which could limit its use in certain experiments.

Future Directions

1. Further exploration of the mechanism of action of 2-methoxy-N-(4-methoxybenzyl)acetamide to better understand its potential applications.
2. Investigation of the safety and toxicity of 2-methoxy-N-(4-methoxybenzyl)acetamide to determine its suitability for use in clinical settings.
3. Development of new drugs based on the anticonvulsant and analgesic properties of 2-methoxy-N-(4-methoxybenzyl)acetamide.
4. Exploration of the potential use of 2-methoxy-N-(4-methoxybenzyl)acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
5. Investigation of the potential use of 2-methoxy-N-(4-methoxybenzyl)acetamide as an anti-inflammatory agent in the treatment of various inflammatory conditions.

Synthesis Methods

The synthesis of 2-methoxy-N-(4-methoxybenzyl)acetamide involves the reaction of 4-methoxybenzylamine with ethyl chloroacetate, followed by the addition of sodium methoxide and methanol. The resulting product is then purified through recrystallization to obtain pure 2-methoxy-N-(4-methoxybenzyl)acetamide.

Scientific Research Applications

2-methoxy-N-(4-methoxybenzyl)acetamide has been studied for its potential use in various scientific fields, including medicinal chemistry and drug discovery. It has been found to exhibit anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for these conditions.

properties

IUPAC Name

2-methoxy-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-8-11(13)12-7-9-3-5-10(15-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUYSYLARYHBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(4-methoxybenzyl)acetamide

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